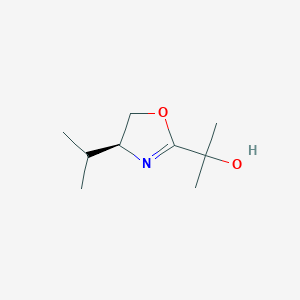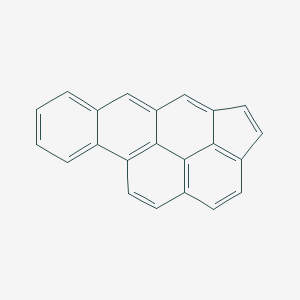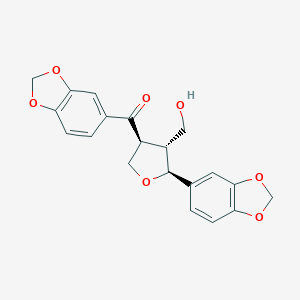
Bromhydrate de galanthamine
Vue d'ensemble
Description
Le bromhydrate de galanthamine est un alcaloïde tertiaire et un inhibiteur réversible et compétitif de l'enzyme acétylcholinestérase. Il est principalement extrait des bulbes et des fleurs de plantes de la famille des Amaryllidaceae, comme Galanthus nivalis (perce-neige commun), Galanthus caucasicus (perce-neige du Caucase) et d'autres espèces apparentées . Ce composé est largement utilisé dans le traitement de la démence légère à modérée associée à la maladie d'Alzheimer .
Applications De Recherche Scientifique
Galanthamine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of acetylcholinesterase inhibitors.
Biology: Investigated for its effects on neurotransmission and cognitive function.
Medicine: Widely used in the treatment of Alzheimer’s disease and other memory impairments.
Industry: Used in the development of drug delivery systems and other pharmaceutical applications.
Mécanisme D'action
Target of Action
Galanthamine hydrobromide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . It also acts as an allosteric modulator of the nicotinic receptor .
Mode of Action
Galanthamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .
Biochemical Pathways
The biochemical pathway of galanthamine involves the acetylcholine neurotransmission pathway . By blocking the breakdown of acetylcholine, galanthamine enhances cholinergic neuron function and signaling . This action is hypothesized to decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Pharmacokinetics
Galanthamine has an elimination half-life of 40–50 minutes , a volume of distribution over 2 liters/kg , a plasma clearance of about 2 liters/h · kg , and an oral bioavailability of about 65% . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours .
Result of Action
The molecular and cellular effects of galanthamine’s action involve the enhancement of cholinergic neuron function and signaling . This results in increased acetylcholine neurotransmission, which can improve learning and short-term memory in animal models .
Action Environment
Environmental factors can influence the action of galanthamine hydrobromide. For instance, water deficiency has been shown to affect the production of galanthamine in certain plant species . Additionally, the compound’s action can be influenced by the patient’s health status and other individual factors .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Galanthamine hydrobromide interacts with the acetylcholinesterase enzyme, acting as a competitive and reversible inhibitor . This interaction prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor .
Cellular Effects
In the context of Alzheimer’s disease, galanthamine hydrobromide enhances cholinergic neuron function and signaling . It increases acetylcholine neurotransmission by blocking the breakdown of acetylcholine in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to cognitive function .
Molecular Mechanism
The molecular mechanism of action of galanthamine hydrobromide involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity and thus increasing the levels of acetylcholine . It also acts as an allosteric modulator at the nicotinic receptor, further enhancing acetylcholine neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, galanthamine hydrobromide has shown to improve learning and short-term memory in animal models . Over time, the effects of galanthamine hydrobromide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Dosage Effects in Animal Models
In animal models, the effects of galanthamine hydrobromide vary with different dosages . The optimal dose was found to be 3.0 mg/kg for passive avoidance and 2.0 mg/kg for the swim task . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Galanthamine hydrobromide is metabolized in the body through multiple pathways, including glucuronidation, O-demethylation, N-demethylation, and N-oxidation . It interacts with enzymes such as CYP2D6 and CYP3A4 .
Transport and Distribution
Galanthamine hydrobromide is predominantly excreted in the urine, with excretion being rapid and nearly complete at 96 hours after dosing . This suggests that it is transported and distributed within the body’s cells and tissues, likely involving various transporters or binding proteins .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where acetylcholinesterase is present, such as synaptic clefts where it can exert its effects on acetylcholine levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromhydrate de galanthamine implique généralement l'extraction de la galanthamine à partir de sources végétales, suivie de sa conversion en sel de bromhydrate. Une méthode courante consiste à précipiter le this compound à partir d'un mélange d'alcaloïdes obtenu à partir de la famille des Amaryllidaceae . Le procédé implique le traitement du bromhydrate avec un alcali, suivi d'une extraction et d'une cristallisation à l'aide de solvants tels que le n-butyle, l'isobutyle, le sec-butyle ou le t-butyle .
Méthodes de production industrielle
La production industrielle de this compound implique souvent une extraction à grande échelle à partir de matières végétales, suivie d'une purification et d'une cristallisation. Le processus peut inclure l'utilisation de divers solvants et réactifs pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de galanthamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La galanthamine peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de galanthamine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de ces réactions peuvent varier en fonction du produit souhaité et de la réaction spécifique effectuée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la galanthamine, qui peuvent avoir différentes propriétés pharmacologiques .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études sur les inhibiteurs de l'acétylcholinestérase.
Biologie : Étudié pour ses effets sur la neurotransmission et la fonction cognitive.
Médecine : Largement utilisé dans le traitement de la maladie d'Alzheimer et d'autres déficiences de la mémoire.
Industrie : Utilisé dans le développement de systèmes d'administration de médicaments et d'autres applications pharmaceutiques.
Mécanisme d'action
Le this compound agit en inhibant l'enzyme acétylcholinestérase, qui est responsable de la dégradation du neurotransmetteur acétylcholine dans la fente synaptique . En bloquant cette enzyme, la galanthamine augmente les niveaux d'acétylcholine, améliorant la fonction et la signalisation des neurones cholinergiques . De plus, la galanthamine agit comme un modulateur allostérique des récepteurs nicotiniques de l'acétylcholine, renforçant encore ses effets sur la neurotransmission .
Comparaison Avec Des Composés Similaires
Composés similaires
Donépézil : Un autre inhibiteur de l'acétylcholinestérase utilisé dans le traitement de la maladie d'Alzheimer.
Rivastigmine : Un composé similaire avec un double mécanisme d'action, inhibant à la fois l'acétylcholinestérase et la butyrylcholinestérase.
Physostigmine : Un inhibiteur de l'acétylcholinestérase plus ancien avec une durée d'action plus courte.
Unicité
Le bromhydrate de galanthamine est unique en raison de son double mécanisme d'action, agissant à la fois comme un inhibiteur de l'acétylcholinestérase et un modulateur allostérique des récepteurs nicotiniques . Cette double action améliore son efficacité dans le traitement des déficiences cognitives et le distingue d'autres composés similaires .
Propriétés
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-04-4, 193146-85-9 | |
| Record name | Galantamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galantamine hydrobromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Galantamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)








![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)




